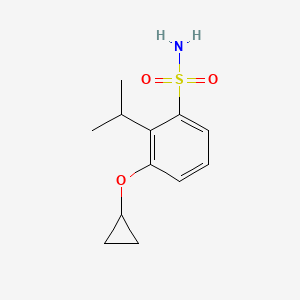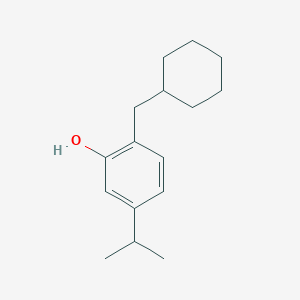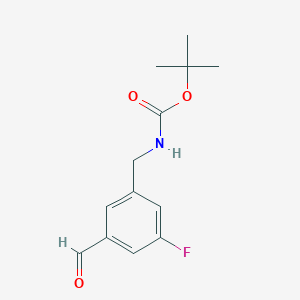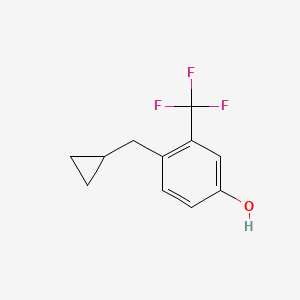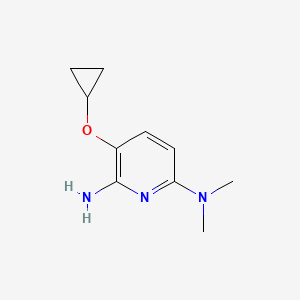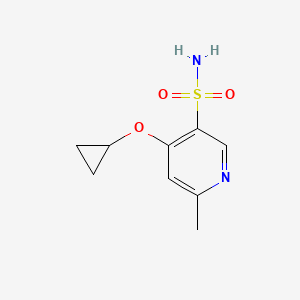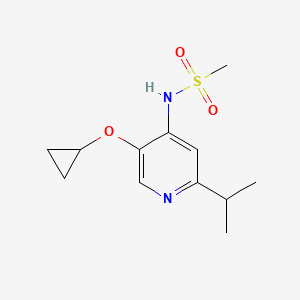
7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one: is a synthetic organic compound belonging to the class of flavonoids. It is characterized by the presence of a bromine atom at the 7th position and a hydroxyphenyl group at the 2nd position of the chromen-4-one structure. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the bromination of 2-(4-hydroxyphenyl)-4H-chromen-4-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the chromen-4-one structure can be reduced to form a dihydro derivative.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antioxidant and anti-inflammatory properties.
- Studied for its effects on various biological pathways and cellular processes.
Medicine:
- Explored for its potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
- Evaluated for its ability to modulate enzyme activities and receptor functions.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or modulate receptor activities, leading to changes in cellular signaling and metabolic pathways. The exact mechanism can vary depending on the biological context and the specific target involved.
Comparaison Avec Des Composés Similaires
- 7-Bromo-2-(4-hydroxyphenyl)-1,3-benzoxazol-5-ol
- 7-Bromo-2-phenylbenzo[d]oxazole
- 7-Chloro-2-phenylbenzo[d]oxazole
Comparison:
- 7-Bromo-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to its chromen-4-one structure, which imparts distinct chemical and biological properties.
- The presence of the hydroxyphenyl group enhances its potential antioxidant activity compared to similar compounds without this group.
- The bromine atom at the 7th position can influence its reactivity and interactions with biological targets, making it distinct from other halogenated derivatives.
Propriétés
Numéro CAS |
1194374-36-1 |
|---|---|
Formule moléculaire |
C15H9BrO3 |
Poids moléculaire |
317.13 g/mol |
Nom IUPAC |
7-bromo-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-6-12-13(18)8-14(19-15(12)7-10)9-1-4-11(17)5-2-9/h1-8,17H |
Clé InChI |
OSOHPABNRWTFAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




